Home > Products > Screening Compounds P128450 > 8(R)-hydroxy-9(R)-Hexahydrocannabinol
8(R)-hydroxy-9(R)-Hexahydrocannabinol -

8(R)-hydroxy-9(R)-Hexahydrocannabinol

Catalog Number: EVT-10960736
CAS Number:
Molecular Formula: C21H32O3
Molecular Weight: 332.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8(R)-hydroxy-9(R)-Hexahydrocannabinol is a cannabinoid compound derived from the natural precursor, cannabidiol. This compound is part of a larger family of cannabinoids that exhibit various pharmacological effects. It is primarily known for its potential therapeutic applications and its distinct stereochemistry, which influences its biological activity.

Source

8(R)-hydroxy-9(R)-Hexahydrocannabinol is synthesized from cannabidiol through a series of chemical reactions involving cyclization and hydrogenation processes. The primary source of this compound in commercial products is derived from hemp, where it can be obtained through synthetic methods that mimic natural biosynthesis.

Classification

This compound belongs to the class of cannabinoids, specifically categorized as a hexahydrocannabinol. It is characterized by its unique hydroxyl group at the 8-position and a hexahydrocyclohexyl ring structure, distinguishing it from other cannabinoids like delta-9-tetrahydrocannabinol.

Synthesis Analysis

Methods

The synthesis of 8(R)-hydroxy-9(R)-Hexahydrocannabinol typically involves two main steps:

  1. Acid-Catalyzed Cyclization: Cannabidiol is treated with an acid catalyst (such as hydrochloric acid or p-toluenesulfonic acid) to facilitate cyclization, leading to the formation of either delta-9-tetrahydrocannabinol or delta-8-tetrahydrocannabinol as intermediates. The choice of catalyst and reaction time significantly affects the product distribution .
  2. Hydrogenation: The resulting tetrahydrocannabinols undergo hydrogenation, where the double bond in the terpene group is reduced. This step yields a mixture of 9(R) and 9(S)-hexahydrocannabinol epimers. The specific conditions used during hydrogenation (such as the type of catalyst) can influence the epimeric ratio, with platinum catalysts favoring the 9(R) epimer .

Technical Details

Recent advancements in synthetic methodologies have introduced more efficient one-pot approaches that streamline the production of cannabinoid analogues, including 8(R)-hydroxy-9(R)-Hexahydrocannabinol . These methods utilize optimized reaction conditions to enhance yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 8(R)-hydroxy-9(R)-Hexahydrocannabinol features a hexahydrocyclohexyl ring with a hydroxyl group at the 8-position. Its chemical formula can be represented as C21H34O2C_{21}H_{34}O_2.

Data

The compound exhibits unique stereochemistry due to its specific arrangement of atoms, which plays a crucial role in its interaction with cannabinoid receptors in the body. The presence of the hydroxyl group at position 8 enhances its solubility and potential bioactivity compared to other cannabinoids .

Chemical Reactions Analysis

Reactions

The primary reactions involving 8(R)-hydroxy-9(R)-Hexahydrocannabinol include:

  • Hydrogenation Reactions: These reactions are critical for converting tetrahydrocannabinols into their hexahydrocannabinol forms. The use of different catalysts can lead to varying ratios of epimers.
  • Metabolic Reactions: In vivo studies indicate that 8(R)-hydroxy-9(R)-Hexahydrocannabinol undergoes metabolic transformations, leading to various hydroxy and carboxy metabolites. Notably, 8(R)OH-9(R)-Hexahydrocannabinol has been identified as a significant metabolite in both blood and urine .

Technical Details

The characterization of these reactions often involves chromatographic techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), which allows for precise identification and quantification of cannabinoids and their metabolites .

Mechanism of Action

Process

The mechanism by which 8(R)-hydroxy-9(R)-Hexahydrocannabinol exerts its effects primarily involves interaction with cannabinoid receptors CB1 and CB2 in the endocannabinoid system.

  1. CB1 Receptor Activation: Binding to CB1 receptors in the central nervous system mediates psychoactive effects, influencing mood, memory, and pain perception.
  2. CB2 Receptor Interaction: Interaction with CB2 receptors primarily affects immune responses and inflammation.

Data

Pharmacokinetic studies show that 8(R)-hydroxy-9(R)-Hexahydrocannabinol has distinct absorption and elimination profiles compared to its counterparts, indicating varied therapeutic potentials .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless or pale yellow oil.
  • Solubility: Soluble in organic solvents such as ethanol; limited solubility in water due to hydrophobic characteristics.

Chemical Properties

  • Melting Point: Not specifically documented but expected to be similar to other cannabinoids.
  • Boiling Point: Varies based on purity and presence of other compounds.

Relevant studies indicate that the hydroxyl group significantly alters both physical properties (like solubility) and chemical reactivity compared to non-hydroxylated cannabinoids .

Applications

Scientific Uses

  1. Therapeutic Potential: Research suggests that 8(R)-hydroxy-9(R)-Hexahydrocannabinol may have applications in pain management, anti-inflammatory treatments, and neuroprotective therapies.
  2. Biomarker Studies: It shows promise as a long-term urinary biomarker for assessing cannabis consumption due to its stability and detection reliability in biological samples .
  3. Pharmacological Research: Ongoing studies are exploring its unique pharmacological profiles compared to other cannabinoids, contributing valuable insights into cannabinoid pharmacotherapy.
Introduction to Hexahydrocannabinol (HHC) and Its Epimeric Metabolites

Emergence of Hexahydrocannabinol as a Semi-Synthetic Cannabinoid in Global Markets

Hexahydrocannabinol originated as a minor natural constituent of Cannabis sativa but gained prominence as a semi-synthetic cannabinoid derived from catalytic hydrogenation of cannabidiol extracted from low-tetrahydrocannabinol hemp. This transformation surged following the legalization of industrial hemp in the United States under the 2018 Farm Bill, which permitted cannabis derivatives containing ≤0.3% delta-9-tetrahydrocannabinol. Manufacturers exploited this regulatory framework to synthesize hexahydrocannabinol through cyclization of cannabidiol followed by hydrogenation, yielding products marketed as "legal" alternatives to prohibited cannabinoids [1] [3] [6]. By 2022, hexahydrocannabinol products proliferated across the European Union and North America in diverse formulations including vaporizer liquids, edibles, and fortified hemp flowers. The European Monitoring Centre for Drugs and Drug Addiction documented hexahydrocannabinol seizures in 20 member states, prompting its formal designation as a novel psychoactive substance under the European Union Early Warning System in March 2023. Subsequent national bans emerged across Austria, France, Italy, Germany, and other jurisdictions due to unregulated distribution and pharmacological uncertainties [1] [3] [5].

Stereochemical Significance of 9(R) and 9(S)-Hexahydrocannabinol Epimers

Hexahydrocannabinol contains three chiral centers (C6a, C9, C10a), theoretically enabling eight stereoisomers. However, semi-synthetic production from cannabidiol fixes the configurations at C6a and C10a as (R), leaving C9 as the sole epimerization site. This results in two dominant diastereomers: 9(R)-hexahydrocannabinol and 9(S)-hexahydrocannabinol. The spatial orientation of the C9 methyl group governs pharmacological activity via differential engagement with cannabinoid receptors. Nuclear magnetic resonance analyses confirm that 9(R)-hexahydrocannabinol adopts an equatorial methyl conformation, while 9(S)-hexahydrocannabinol exhibits an axial orientation [2] [6] [8].

Table 1: Pharmacological Differentiation of Hexahydrocannabinol Epimers

Parameter9(R)-Hexahydrocannabinol9(S)-Hexahydrocannabinol
CB1 Receptor Affinity15 ± 4.4 nM176 ± 3.3 nM
CB2 Receptor Affinity9.1 ± 3.6 nM105 ± 26 nM
CB1 EC503.4 ± 1.5 nM57 ± 19 nM
In Vivo BioactivityHigh cannabimimetic effectsNegligible psychoactivity

Receptor binding assays demonstrate 9(R)-hexahydrocannabinol exhibits nanomolar affinity for CB1 (15 nM) and CB2 (9.1 nM) receptors, comparable to delta-9-tetrahydrocannabinol. Conversely, 9(S)-hexahydrocannabinol shows significantly reduced affinity (176 nM at CB1, 105 nM at CB2), rendering it pharmacologically inert at typical dosages. Behavioral studies in rhesus monkeys corroborate this divergence: 9(R)-hexahydrocannabinol induces profound stupor and motor impairment, whereas 9(S)-hexahydrocannabinol elicits only mild sedation at elevated concentrations [3] [8]. Industrial synthesis generates variable epimeric ratios depending on hydrogenation conditions, directly influencing product potency. Catalytic reduction of delta-8-tetrahydrocannabinol favors 9(R)-hexahydrocannabinol (3:1 ratio), while delta-9-tetrahydrocannabinol hydrogenation yields predominantly 9(S)-hexahydrocannabinol [2] [8].

Structural Diagram:

9(R)-Hexahydrocannabinol  - C9 Methyl: Equatorial orientation  - Receptor interaction: High-affinity binding  9(S)-Hexahydrocannabinol  - C9 Methyl: Axial orientation  - Receptor interaction: Low-affinity binding  

Metabolic Pathways of Hexahydrocannabinol: Role of 8(R)-hydroxy-9(R)-Hexahydrocannabinol

Phase I metabolism of 9(R)-hexahydrocannabinol involves cytochrome P450-mediated oxidation at multiple positions, generating hydroxylated derivatives. Among these, 8(R)-hydroxy-9(R)-hexahydrocannabinol emerges as a major oxidative metabolite with distinctive distribution patterns across biological matrices. Controlled human studies administering equal 9(R)/9(S)-hexahydrocannabinol mixtures reveal that 8(R)-hydroxy-9(R)-hexahydrocannabinol reaches peak blood concentrations of 14.9 ± 19.0 ng/mL within 0.2 ± 1.6 hours post-inhalation, demonstrating rapid formation. Glucuronidation facilitates its excretion, with urine concentrations substantially exceeding those in blood [4] [7].

Table 2: Detection Profiles of 8(R)-hydroxy-9(R)-Hexahydrocannabinol in Biological Matrices

MatrixDetection TimePrimary FormRelative Abundance
Whole Blood0–3 hoursGlucuronide conjugateSecondary metabolite
Urine2–6 hoursGlucuronide conjugateDominant metabolite
Oral FluidNot detectedParent compound absentNot applicable

Stereoselective metabolism governs the disposition of hexahydrocannabinol epimers. 9(R)-hexahydrocannabinol undergoes preferential hydroxylation at the C8 position, yielding 8(R)-hydroxy-9(R)-hexahydrocannabinol as a regioisomeric metabolite. Conversely, 9(S)-hexahydrocannabinol generates 8(S)-hydroxy-9(S)-hexahydrocannabinol. Analytical differentiation of these stereoisomers is achieved via chiral liquid chromatography–tandem mass spectrometry, which resolves their distinct retention times and mass fragmentation patterns. Notably, 8(R)-hydroxy-9(R)-hexahydrocannabinol produces characteristic fragment ions at m/z 193.1223 (relative abundance 83%) in positive ionization mode, contrasting with its C8-epimer [4] [6] [7]. The absence of hydroxylated metabolites in oral fluid suggests parent hexahydrocannabinol analysis suffices for this matrix, whereas urine testing necessitates metabolite-specific assays targeting glucuronidated 8(R)-hydroxy-9(R)-hexahydrocannabinol for consumption monitoring [4] [6].

Properties

Product Name

8(R)-hydroxy-9(R)-Hexahydrocannabinol

IUPAC Name

(6aR,8R,9R,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,8-diol

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

InChI

InChI=1S/C21H32O3/c1-5-6-7-8-14-10-18(23)20-15-9-13(2)17(22)12-16(15)21(3,4)24-19(20)11-14/h10-11,13,15-17,22-23H,5-9,12H2,1-4H3/t13-,15-,16-,17-/m1/s1

InChI Key

CIVSDEYXXUHBPV-MWQQHZPXSA-N

Canonical SMILES

CCCCCC1=CC(=C2C3CC(C(CC3C(OC2=C1)(C)C)O)C)O

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3C[C@H]([C@@H](C[C@H]3C(OC2=C1)(C)C)O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.